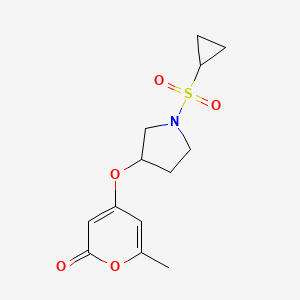

4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

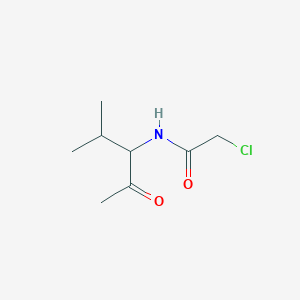

The compound “4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a cyclopropyl group, a sulfonyl group, and a pyran ring .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group, sulfonyl group, and pyran ring also contribute to the three-dimensional structure of the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .Applications De Recherche Scientifique

Iron(II) Complexes and Spin-Crossover

One study focused on Iron(II) complexes involving similar sulfonyl-substituted ligands. They observed an interplay between spin-crossover and crystallographic phase changes in these complexes, which is crucial for understanding their magnetic and structural properties (Cook et al., 2015).

Synthesis and Anticancer Activity

Another research explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including structures related to the compound . These compounds were evaluated for their anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hadiyal et al., 2020).

Synthesis of 4-(Trifluoromethyl)pyrrolidines

Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups and other substituents has been conducted. This study highlights the diverse chemical modifications possible with such compounds (Markitanov et al., 2016).

Mammalian Topoisomerase II Inhibitory Activity

A study investigated compounds with a similar structure for their interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and cell division. This research could be relevant for the development of new therapeutic agents (Wentland et al., 1993).

Aerobic Copper-Catalyzed Aminooxygenation

Research has been conducted on the direct conversion of similar compounds to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation. This process has applications in organic synthesis and drug development (Wdowik & Chemler, 2017).

Synthesis and Computational Study of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives

A study on the synthesis and structural analysis of pyrazolo[3,4-b]pyridin-3-ol derivatives, including sulfonyl-substituted variants, was conducted. These compounds have potential applications in various fields including materials science and pharmacology (Shen et al., 2014).

Cationic Bis-Cyclometallated Iridium(III) Complexes

A series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted ligands have been reported. These complexes, which include related structures, have applications in the field of photoluminescence and light-emitting electrochemical cells (Ertl et al., 2015).

Synthesis of Novel Heterocyclic Compounds with Sulfonamido Moiety

Efforts have been made to synthesize new heterocyclic compounds containing sulfonamido moieties, aiming at antibacterial applications. This includes derivatives related to the compound , demonstrating its versatility in medicinal chemistry (Azab et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-9-6-11(7-13(15)18-9)19-10-4-5-14(8-10)20(16,17)12-2-3-12/h6-7,10,12H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAZEXYUMDBDTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)

![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)